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Compound of Interest

Compound Name: RY764

Cat. No.: B1680353

Disclaimer: Initial searches for a compound designated "RY764" did not yield any publicly
available information. Therefore, this document serves as a detailed technical guide on the
well-documented, third-generation EGFR inhibitor, Osimertinib (AZD9291), to demonstrate the
requested content structure and format.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osimertinib (AZD9291) is a potent, irreversible, third-generation epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was rationally designed to selectively
target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the
T790M resistance mutation, which is the primary mechanism of acquired resistance to first- and
second-generation EGFR TKIs.[2][3][4] A key feature of Osimertinib is its significant selectivity
for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile
with reduced WT-EGFR-mediated toxicities, such as skin rash and diarrhea.[5] This guide
provides an in-depth overview of the discovery, mechanism of action, synthesis, and key
preclinical and clinical data for Osimertinib.

Discovery and Rationale

The development of first-generation EGFR TKiIs like gefitinib and erlotinib marked a significant
advancement in the treatment of non-small-cell lung cancer (NSCLC) harboring activating
EGFR mutations. However, patients inevitably develop resistance, most commonly through the
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acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[3] This
mutation increases the ATP affinity of the kinase, rendering first-generation inhibitors less
effective.

The discovery program for Osimertinib at AstraZeneca was initiated to address this critical
unmet need.[3] The objective was to design a third-generation, irreversible inhibitor that could
potently inhibit the T790M mutant form of EGFR while sparing the WT form.[3][4] The chemical
structure of Osimertinib features a pyrimidine core and a reactive acrylamide group, which
allows it to form a covalent bond with the cysteine-797 residue in the ATP-binding site of EGFR.
[6][7] This irreversible binding provides sustained inhibition of the kinase.[6] The selectivity for
mutant EGFR is achieved by exploiting structural differences in the ATP-binding pocket
between mutant and WT EGFR.[3]

Mechanism of Action and Signaling Pathway

Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant
forms of EGFR.[6] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF,
triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and
differentiation, including the PI3BK-AKT-mTOR and RAS-RAF-MEK-ERK (MAPK) pathways.[2]

[6]7]

In EGFR-mutated NSCLC, the receptor is constitutively active, leading to uncontrolled cell
growth. Osimertinib covalently binds to the C797 residue within the EGFR kinase domain,
preventing ATP binding and subsequent receptor autophosphorylation.[2][6] This action
effectively blocks the aberrant downstream signaling, leading to the inhibition of tumor growth
and induction of apoptosis.[6][7]
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Figure 1. Osimertinib Mechanism of Action in the EGFR Signaling Pathway.
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Data Presentation
Preclinical Inhibitory Activity

Osimertinib demonstrates potent inhibition of clinically relevant EGFR mutations while
maintaining a significant margin of selectivity over WT-EGFR.

Table 1: In Vitro Inhibitory Concentration (IC50) of Osimertinib

EGFR Form / Cell

Line Mutation Status IC50 (nM) Reference(s)
LoVo Cells Exon 19 Deletion 12.92 [8]

LoVo Cells L858R/T790M 11.44 [8]

LoVo Cells Wild-Type 493.8 [8]

PC-9ER Cells T790M 13 [9]

H1975 Cells L858R/T790M 5 [9]

Apparent IC50 L858R 12 [10]

| Apparent IC50 | L858R/T790M | 1 |[10] |

Clinical Efficacy

Clinical trials have consistently demonstrated the high efficacy of Osimertinib in patients with
EGFR T790M-positive NSCLC who have progressed on prior TKI therapy.

Table 2: Summary of Clinical Trial Efficacy Data for Osimertinib

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.selleckchem.com/products/osimertinib-azd9291-mutant-selective-egfr-inhibitor.html
https://www.selleckchem.com/products/osimertinib-azd9291-mutant-selective-egfr-inhibitor.html
https://www.selleckchem.com/products/osimertinib-azd9291-mutant-selective-egfr-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770737/
https://www.medchemexpress.com/AZD-9291.html
https://www.medchemexpress.com/AZD-9291.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Median
. Objective Progressio
. Patient Reference(s
Trial Name . Treatment Response n-Free
Population . )
Rate (ORR)  Survival
(PFS)
AURA T790M- . -
. Osimertinib  61% 9.6 months [11][12]
(Phase I/ll) positive
AURA2 T790M- o
- Osimertinib 70% 9.9 months [12]
(Phase 1) positive
Osimertinib
10.1 months
AURA3 T790M- VS.
. 71%vs. 31% vs. 4.4 [12]
(Phase IlI) positive Chemotherap
months
y

| FLAURAZ2 (Phase Ill) | EGFR-mutated (1st line) | Osimertinib + Chemo vs. Osimertinib | 83%
vs. 76% | 25.5 months vs. 16.7 months |[13] |

Experimental Protocols
General Synthesis Protocol

The synthesis of Osimertinib involves a multi-step process. An optimized protocol is
summarized below, based on published methods.[14][15][16]

Osimertinib Synthesis Workflow

1. Guanidination of 2. Nucleophilic Substitution with 3. Cyclization with 4. Nitro Group Reduction 5. Amidation with
4-fluoro-2-methoxy-5-nitroaniline N,N,N'-trimethylethane-1,2-diamine Indole-derived enone to form Aniline Acryloyl Chloride

Click to download full resolution via product page

Figure 2. High-level workflow for the chemical synthesis of Osimertinib.

Detailed Steps (lllustrative):
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o Preparation of the Pyrimidine Core: A key intermediate is synthesized by reacting a
substituted aniline with a pyrimidine precursor. For instance, N1-(2-((2-(dimethylamino)ethyl)
(methyl)amino)-4-methoxy-5-nitrophenyl)-N1-methylpropane-1,3-diamine is reacted with 3-
(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one.

» Nitro Reduction: The nitro group on the phenyl ring is reduced to an amine, typically using a
reducing agent like iron powder in the presence of an acid (e.g., ammonium chloride).[17]

e Final Acylation: The resulting aniline is acylated by reacting it with acryloyl chloride in the
presence of a base (e.g., triethylamine or DIPEA) in a suitable solvent like dichloromethane
(DCM) at a controlled temperature (e.g., 0°C to room temperature) to yield the final product,
Osimertinib.[14][17]

Note: This is a generalized summary. Specific reagents, conditions, and purification steps can
be found in the cited literature.[14][15][16][17]

In Vitro EGFR Kinase Inhibition Assay Protocol
(Luminescence-Based)

This protocol is based on the principle of quantifying the amount of ADP produced during the
kinase reaction, which is inversely proportional to the kinase inhibition.
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Kinase Inhibition Assay Workflow

1. Prepare Reagents
- Recombinant EGFR (mutant/WT)
- Peptide Substrate & ATP
- Osimertinib Serial Dilutions

:

2. Kinase Reaction
Combine Enzyme, Substrate, ATP,
and Osimertinib in 96/384-well plate.
Incubate at 30°C for 60 min.

:

3. Stop Reaction & Deplete ATP
Add ADP-Glo™ Reagent.
Incubate at RT for 40 min.

i

4. ADP to ATP Conversion & Signal Generation
Add Kinase Detection Reagent.
Incubate at RT for 30 min.

:

5. Data Acquisition
Measure luminescence using a plate reader.

6. Analysis
Calculate % Inhibition and determine IC50 value.

Click to download full resolution via product page

Figure 3. Workflow for a typical in vitro luminescence-based kinase assay.

Materials:

¢ Recombinant human EGFR protein (WT and mutant forms).
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e Kinase substrate (e.g., Poly-Glu-Tyr).

o ATP.

o Kinase Assay Buffer (e.g., 40mM Tris-HCI, 20mM MgClz, 0.1mg/mL BSA).[18]
» Osimertinib stock solution in DMSO.

e Luminescence-based detection kit (e.g., ADP-Glo™).[18][19]

* White, opaque microplates (96- or 384-well).

e Luminometer.

Procedure:

o Reagent Preparation: Prepare serial dilutions of Osimertinib in kinase assay buffer from the
DMSO stock. Prepare a master mix containing the peptide substrate and ATP.

e Reaction Setup: In a microplate, add the diluted Osimertinib or control (DMSO). Add the
EGFR enzyme.

e Initiate Reaction: Start the kinase reaction by adding the ATP/substrate master mix.

¢ Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time
(e.g., 60 minutes).[19]

¢ Signal Detection:

o Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.[18][19]

o Add the Kinase Detection Reagent to convert the ADP produced into ATP, which
generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room
temperature.[18][19]

e Measurement: Read the luminescence using a plate reader.
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e Analysis: Calculate the percent inhibition for each Osimertinib concentration relative to the
control and fit the data to a dose-response curve to determine the 1C50 value.[8]

Conclusion

Osimertinib represents a landmark achievement in structure-guided drug design, providing a
highly effective and selective therapeutic option for NSCLC patients with EGFR T790M
resistance mutations. Its discovery was driven by a clear understanding of the molecular basis
of drug resistance. The chemical synthesis has been optimized for efficiency, and its
mechanism of action is well-characterized. The robust preclinical and clinical data underscore
its importance in the landscape of targeted cancer therapy. This guide provides a core technical
summary intended to support further research and development in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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